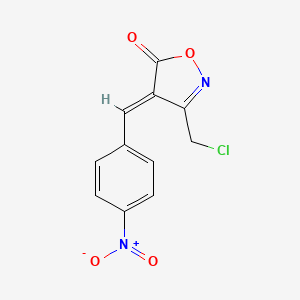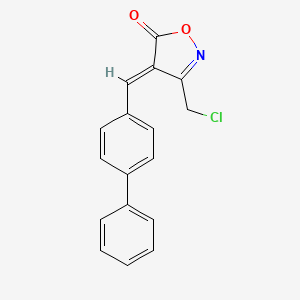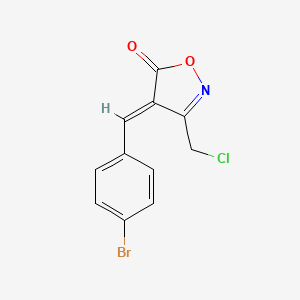
8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the fusion of amino-hydroxynaphthalene sulfonic acid with formamide to produce naphth[1,2-d]oxazole-5-sulfonic acid, which can further react with various chlorides to yield substituted naphth[1,2-d]oxazole derivatives . Another relevant synthesis method includes a Rh(III)-catalyzed cascade C-H activation of benzoylacetonitriles, leading to the formation of naphthols and naphtho[1,8-bc]pyrans . These methods suggest that the synthesis of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid might involve similar cyclization and activation steps.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized using techniques such as NMR spectroscopy, IR, and HRMS . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the presence of the benzoxazole moiety and the naphthoic acid framework.
Chemical Reactions Analysis
The chemical reactions of benzoxazole-naphthol derivatives include condensation with amines to form sulfonylamides and reactions with hydrazine to yield hydrazinoacetyl derivatives . Additionally, the synthesis of fluorescent benzoxazole-naphtho[1,2-d][1,3]oxazole derivatives involves coupling and reduction steps . These reactions indicate that 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid could potentially undergo similar reactions, leading to a variety of functionalized products.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives include their fluorescence characteristics, with absorption in the range of 296 to 332 nm and emission in the ranges of 368 to 404 nm . These properties are significant for applications in materials science and bioimaging. The electron-withdrawing or donating nature of substituents can affect the reactivity and stability of the compounds, as seen in the synthesis of naphtho[1,8-bc]furans .
科学的研究の応用
Synthesis and Photophysical Properties
- 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid and its derivatives demonstrate significant fluorescence properties. They absorb in the range of 296 to 332 nm and emit in the ranges of 368 to 404 nm with excellent quantum yield. These compounds have potential use in applications requiring fluorescent materials (Phatangare et al., 2013).
Antimicrobial and Anticancer Activity
- Some derivatives of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid exhibit promising antimicrobial activity against bacterial strains like Escherichia coli and Staphylococcus aureus and fungal strains like Candida albicans and Aspergillus niger. These derivatives have potential as antimicrobial agents in medical research and pharmaceutical applications (Skrzypek et al., 2022).
Photophysical Behavior in Different Solvents
- The photophysical behavior of synthesized compounds based on 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid is sensitive to the micro-environment, exhibiting different absorption and emission properties in polar and non-polar solvents. This sensitivity can be utilized in chemical sensing and environmental monitoring applications (Phatangare et al., 2013).
Mechanistic Insights into Chemical Reactions
- Research on the Ni-catalyzed C-H/C-O coupling of benzoxazole, including 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid derivatives, provides insights into the base effect in chemical reactions. Understanding such mechanisms is crucial for developing more efficient chemical synthesis processes (Xu et al., 2014).
Synthesis and Characterization of Derivatives
- The synthesis and characterization of various derivatives of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid highlight its versatility in forming biologically active structures. These derivatives could have applications in drug discovery and development (Kumar et al., 2020).
将来の方向性
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, the future directions in this field could involve the development of new synthetic methodologies and the exploration of new biological activities.
特性
IUPAC Name |
8-(1,3-benzoxazol-2-yl)naphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-18(21)13-8-4-6-11-5-3-7-12(16(11)13)17-19-14-9-1-2-10-15(14)22-17/h1-10H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEKAYOEMDHHPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=CC4=C3C(=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)
![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)
![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)







![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)